3-[1-(Methylamino)ethyl]-3-azetidinol
Description
Significance of Four-Membered Nitrogen Heterocycles in Medicinal Chemistry Research
Four-membered nitrogen heterocycles, particularly azetidines, are of profound importance in medicinal chemistry. nih.gov They are considered "privileged scaffolds" due to their ability to impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility. researchgate.net The rigid nature of the azetidine (B1206935) ring can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for biological targets. Furthermore, the nitrogen atom can serve as a key interaction point, forming hydrogen bonds with protein residues. The substitution pattern on the azetidine ring allows for fine-tuning of a compound's properties, making it a versatile building block in drug discovery. nih.gov
The incorporation of an azetidine moiety can also be a form of bioisosteric replacement, where it substitutes other cyclic or acyclic fragments to optimize a drug's pharmacokinetic and pharmacodynamic profile. researchgate.nettcichemicals.combaranlab.orgacs.org This strategy has been successfully employed to access novel chemical space and develop compounds with improved therapeutic potential.
Historical Context and Evolution of Azetidine and Azetidinol (B8437883) Chemistry Research
The chemistry of four-membered nitrogen heterocycles has a rich history, dating back to the early 20th century with the pioneering work on β-lactams (azetidin-2-ones), the core structural feature of penicillin and other vital antibiotics. bepls.com The synthesis of the parent azetidine ring was a significant challenge due to its inherent ring strain. Early synthetic methods were often low-yielding and lacked general applicability.
Over the decades, significant advancements in synthetic organic chemistry have led to more efficient and versatile methods for constructing the azetidine ring. rsc.org These include intramolecular cyclizations, cycloaddition reactions, and ring-expansion or contraction strategies. The development of methodologies for the synthesis of substituted azetidines, and specifically 3-azetidinols, has further expanded the chemical space available to medicinal chemists. uni-mainz.denih.gov The introduction of a hydroxyl group at the 3-position of the azetidine ring provides a convenient handle for further functionalization, allowing for the creation of diverse libraries of compounds for biological screening.
Rationale for Comprehensive Research on 3-[1-(Methylamino)ethyl]-3-azetidinol
The specific compound, this compound, presents a compelling case for dedicated research. The rationale for its investigation is built upon the synergistic combination of its structural features:
The 3-Azetidinol Core: As previously discussed, this scaffold provides a rigid, three-dimensional framework with a hydroxyl group that can act as a key hydrogen bonding element or a point for further chemical modification.
The 1-(Methylamino)ethyl Side Chain: This substituent introduces several important features. The ethyl linker provides a degree of conformational flexibility, while the secondary amine (methylamino group) introduces a basic center that can be protonated at physiological pH. This positive charge can facilitate interactions with negatively charged residues in biological targets, such as the carboxylic acid side chains of aspartate or glutamate. The stereocenter at the carbon bearing the methylamino group also introduces the possibility of stereoisomers with potentially different biological activities.
The combination of a tertiary alcohol on a strained ring and a chiral amino side chain suggests that this compound could be a valuable building block for the synthesis of novel bioactive molecules. Its structural similarity to known pharmacophores warrants investigation into its potential pharmacological activities.
Overview of Research Areas and Methodological Approaches for this compound
Comprehensive research on this compound would encompass several key areas, employing a range of modern chemical and analytical techniques.
Synthetic Chemistry: The primary focus would be the development of a stereoselective synthesis of the compound. A potential retrosynthetic approach could involve the addition of a protected 1-(methylamino)ethyl nucleophile to a suitable N-protected azetidin-3-one (B1332698) precursor. The development of an efficient and scalable synthesis would be crucial for enabling further studies.
Structural and Physicochemical Characterization: Thorough characterization of the synthesized compound would be essential. This would involve a suite of analytical techniques to confirm its structure and assess its key properties.
| Analytical Technique | Purpose |
| NMR Spectroscopy | (¹H, ¹³C, COSY, HSQC, HMBC) to elucidate the precise connectivity and stereochemistry of the molecule. ipb.ptresearchgate.netchemicalbook.com |
| Mass Spectrometry | (HRMS) to confirm the elemental composition and molecular weight. capes.gov.brresearchgate.netnih.govnih.govyoutube.com |
| X-ray Crystallography | To determine the solid-state conformation and absolute stereochemistry of a crystalline derivative. nih.govmdpi.commdpi.comresearchgate.net |
| pKa Determination | To quantify the basicity of the methylamino group. |
| LogP/LogD Measurement | To assess the lipophilicity and distribution behavior of the compound. nih.gov |
Medicinal Chemistry Exploration: Given the structural features of this compound, it would be a candidate for screening in various biological assays. The presence of the amino alcohol moiety is reminiscent of scaffolds found in various classes of therapeutic agents. Areas of potential interest could include its evaluation as an inhibitor of enzymes such as proteases or kinases, or as a ligand for G-protein coupled receptors.
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Following initial biological evaluation, the synthesis of a focused library of analogues would be a logical next step. Modifications could include:
Varying the N-substituent on the azetidine ring.
Altering the alkyl group on the secondary amine.
Exploring different stereoisomers.
Replacing the hydroxyl group with other functional groups.
These studies would help to establish a structure-activity relationship and identify key structural features responsible for any observed biological activity.
Due to the novelty of this compound, detailed experimental data is not yet available in the public domain. The information presented herein is based on established principles of azetidine chemistry and serves as a prospective analysis to guide future research endeavors into this promising chemical entity.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
3-[1-(methylamino)ethyl]azetidin-3-ol |
InChI |
InChI=1S/C6H14N2O/c1-5(7-2)6(9)3-8-4-6/h5,7-9H,3-4H2,1-2H3 |
InChI Key |
YQLROYRKVVXDOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CNC1)O)NC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 1 Methylamino Ethyl 3 Azetidinol
Retrosynthetic Analysis of the 3-Azetidinol Core and its Side Chain
A logical retrosynthetic analysis of 3-[1-(Methylamino)ethyl]-3-azetidinol suggests disconnecting the molecule at key bonds to reveal simpler, more readily available starting materials. The primary disconnection can be made at the C3-C(ethyl) bond, separating the azetidinol (B8437883) core from the 1-(methylamino)ethyl side chain. This leads to two key synthons: a 3-azetidinone equivalent and a 1-(methylamino)ethyl nucleophile or its precursor.
Alternatively, the C-N bond of the methylamino group can be disconnected, suggesting a reductive amination of a 3-(1-oxoethyl)-3-azetidinol precursor. This ketone intermediate could, in turn, be derived from the oxidation of a corresponding secondary alcohol, which itself could be formed via the addition of a methyl group (e.g., from a Grignard reagent) to a 3-formyl-3-azetidinol derivative.
A further disconnection of the azetidine (B1206935) ring itself points towards acyclic precursors. A common strategy for forming the azetidine ring is through an intramolecular cyclization. This suggests a precursor such as a 1-amino-2,3-epoxy compound or a γ-amino alcohol with a leaving group at the 3-position. These acyclic precursors offer multiple points for introducing the desired side chain or its components prior to ring closure.
Classical and Modern Approaches to Azetidine Ring Construction
The construction of the strained azetidine ring is a pivotal step in the synthesis of this compound. Both classical and modern methods have been developed to efficiently form this four-membered heterocycle.
One of the most common and effective methods for constructing the 3-azetidinol core is the intramolecular cyclization of 2,3-epoxypropylamines. This reaction typically proceeds via a nucleophilic attack of the amine onto one of the epoxide carbons. The regioselectivity of this ring-opening can be influenced by the substitution pattern and the reaction conditions. For the synthesis of 3-azetidinols, a 4-exo-tet cyclization is required. Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. researchgate.netacs.org
Another classical approach involves the intramolecular nucleophilic substitution of a γ-amino halide or sulfonate. For instance, a 3-amino-1,2-propanediol (B146019) derivative can be selectively protected and then converted into a precursor with a suitable leaving group at the 1-position, which then undergoes base-mediated cyclization to form the azetidin-3-ol.
Modern approaches have also emerged, such as the palladium-catalyzed intramolecular amination of unactivated C-H bonds, which can provide access to the azetidine ring system. organic-chemistry.org Additionally, photochemical [2+2] cycloaddition reactions between imines and alkenes, known as aza Paternò-Büchi reactions, offer a direct route to functionalized azetidines. nih.gov
Controlling the stereochemistry of the 3-azetidinol core is crucial when the final product has multiple stereocenters. Enantioselective methods for the synthesis of chiral 3-azetidinols often start from chiral precursors. For example, the use of enantiomerically pure epichlorohydrin (B41342) or a chiral amino alcohol as a starting material can lead to the formation of a stereodefined 3-azetidinol.
Catalytic asymmetric methods are also of significant interest. For instance, the asymmetric dihydroxylation of an allylamine (B125299) followed by selective functionalization and cyclization can provide access to enantiomerically enriched 3-azetidinols. Furthermore, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been developed for the flexible and stereoselective synthesis of chiral azetidin-3-ones, which can then be reduced to the corresponding 3-azetidinols. nih.gov
The table below summarizes some of the key strategies for the construction of the 3-azetidinol ring.
| Method | Precursor | Key Transformation | Stereocontrol |
| Intramolecular Cyclization of Epoxyamines | 2,3-Epoxypropylamine | Nucleophilic ring opening of epoxide | Substrate-controlled (from chiral epoxide) |
| Intramolecular Nucleophilic Substitution | γ-Amino alcohol with leaving group | SN2 cyclization | Substrate-controlled (from chiral amino alcohol) |
| Gold-Catalyzed Oxidative Cyclization | N-Propargylsulfonamide | Intramolecular N-H insertion | Reagent-controlled (using chiral ligands) |
| Aza Paternò-Büchi Reaction | Imine and alkene | [2+2] Photocycloaddition | Can be diastereoselective |
Introduction of the 1-(Methylamino)ethyl Moiety
With the 3-azetidinol core in hand, the next critical phase is the introduction of the 1-(methylamino)ethyl side chain at the C3 position. This can be achieved through a sequence of reactions that build the side chain on a 3-azetidinone precursor.
A plausible approach to introduce the 1-(methylamino)ethyl side chain begins with a 3-azetidinone. The carbon skeleton of the side chain can be installed via a Grignard reaction with a vinylmagnesium bromide, which would yield a 3-ethenyl-3-azetidinol. Subsequent oxidation of the double bond, for example through ozonolysis or dihydroxylation followed by oxidative cleavage, would provide a 3-acetyl-3-azetidinol.
This ketone intermediate is then a key precursor for the introduction of the methylamino group via reductive amination. scite.ai This reaction involves the condensation of the ketone with methylamine (B109427) to form an imine or enamine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to not reduce the ketone precursor significantly. youtube.com
An alternative strategy could involve the direct displacement of a leaving group. For example, a 3-(1-hydroxyethyl)-3-azetidinol, obtained from the reduction of the 3-acetyl derivative, could be converted to a mesylate or tosylate. Subsequent nucleophilic substitution with methylamine would then yield the target compound. However, this approach may be complicated by competing elimination reactions.
The α-carbon of the 1-(methylamino)ethyl side chain is a stereocenter, and its configuration must be controlled to obtain a single enantiomer of the final product. The stereochemistry of this center is typically established during the C-N bond forming step.
Asymmetric reductive amination of the 3-acetyl-3-azetidinol precursor is a powerful strategy to achieve stereocontrol. acs.orgresearchgate.net This can be accomplished using a chiral reducing agent or, more commonly, a chiral catalyst. Ruthenium- and iridium-based catalysts with chiral phosphine (B1218219) ligands have been shown to be highly effective for the asymmetric reductive amination of ketones, providing access to chiral amines with high enantioselectivity. nih.gov
Another approach involves the use of biocatalysis. Transaminases are enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess. nih.gov By selecting the appropriate transaminase, either the (R)- or (S)-enantiomer of the amine can be selectively produced.
The table below outlines potential strategies for the stereocontrolled introduction of the 1-(methylamino)ethyl side chain.
| Starting Material | Key Reactions | Method of Stereocontrol |
| 3-Azetidinone | 1. Grignard reaction (vinylmagnesium bromide)2. Oxidation to 3-acetyl-3-azetidinol3. Asymmetric reductive amination | Chiral catalyst or enzyme |
| 3-Azetidinone | 1. Grignard reaction (vinylmagnesium bromide)2. Oxidation to 3-acetyl-3-azetidinol3. Diastereoselective reduction of ketone4. Mesylation and SN2 with methylamine | Chiral reducing agent or substrate-controlled |
Protecting Group Strategies in the Synthesis of this compound
The presence of multiple reactive functional groups—a secondary amine on the azetidine ring, a tertiary alcohol, and a secondary amine in the side chain—necessitates a robust and orthogonal protecting group strategy. The choice of protecting groups is critical to prevent unwanted side reactions and to allow for selective deprotection at various stages of the synthesis. jocpr.com
Key functional groups requiring protection are:
Azetidine Ring Nitrogen (N-1): The secondary amine of the azetidine ring is nucleophilic and requires protection to prevent interference during side-chain manipulation and other synthetic transformations. Commonly used protecting groups include the tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but readily removed with acid, and the benzyl (B1604629) (Bn) or substituted benzyl groups (e.g., PMB), which can be cleaved via hydrogenolysis. libretexts.org For syntheses involving harsh basic or reductive conditions, a tosyl (Ts) group might be employed, though its removal can be challenging. nih.gov
Side-Chain Amino Group: The methylamino group on the ethyl side chain is also a secondary amine. Its protection is crucial, especially if the side chain is installed early in the synthesis. An orthogonal protecting group, one that can be removed without affecting the N-1 protector, is ideal. For instance, if the azetidine nitrogen is protected with a Cbz (carboxybenzyl) group, the side-chain amine could be protected with a Boc group, allowing for selective removal.
Azetidinol Hydroxyl Group: The tertiary hydroxyl group at C-3 is less reactive than a primary or secondary alcohol but can still interfere with certain reagents, such as organometallics or strong bases. Silyl ethers, like tert-butyldimethylsilyl (TBDMS), are common choices for protecting alcohols due to their ease of installation and removal with fluoride (B91410) ion sources (e.g., TBAF). oup.com
An effective strategy would involve protecting the azetidine nitrogen first, followed by the construction of the side chain, which itself would utilize a protected amino group. The selection of groups that can be removed sequentially allows for controlled derivatization of the final molecule.
| Functional Group | Protecting Group | Abbreviation | Typical Cleavage Conditions |
| Azetidine Nitrogen | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) |
| Azetidine Nitrogen | Carboxybenzyl | Cbz | Hydrogenolysis (H₂, Pd/C) |
| Azetidine Nitrogen | Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) |
| Side-Chain Amine | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) |
| Hydroxyl Group | tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) |
Novel Synthetic Routes and Green Chemistry Considerations
Recent advancements in synthetic chemistry have focused on developing more efficient, rapid, and environmentally benign methods for constructing heterocyclic scaffolds like azetidines.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating. rasayanjournal.co.in This technology is particularly well-suited for the construction of strained ring systems like azetidines.
One common microwave-assisted approach involves the intramolecular cyclization of a suitable precursor, such as a γ-amino alcohol derivative. researchgate.net For instance, the cyclization of 3-(ammonio)propyl sulfates can be achieved in minutes in an aqueous medium under microwave irradiation, which aligns with the principles of green chemistry by using water as a solvent. researchgate.netmorressier.com This method avoids the need for volatile organic solvents and reduces energy consumption. ijrpr.com The rapid heating provided by microwaves can overcome the activation energy barrier for ring closure while minimizing degradation pathways that can occur with prolonged heating.
| Reaction Type | Precursor | Conditions | Time | Advantage |
| Intramolecular Cyclization | 3-(Ammonio)propyl sulfates | Water, Base, Microwave | 15 min | Rapid, Green Solvent |
| Cyclocondensation | Alkyl dihalides & primary amines | Aqueous medium, Base, Microwave | Short | One-pot synthesis |
| Azetidinone Formation | Imines & Chloroacetyl chloride | THF, Mild Base, Microwave | 5-10 min | High efficiency |
Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions (aqueous medium, ambient temperature) and exhibit exceptional chemo-, regio-, and enantioselectivity, which is particularly valuable for creating chiral centers like the one in the side chain of this compound. mdpi.com
While a specific biocatalyst for the direct synthesis of this molecule may not be reported, enzymes can be used to prepare key chiral precursors. For example:
Transaminases could be employed for the asymmetric synthesis of a chiral amine precursor to the side chain.
Ketoreductases can perform the stereoselective reduction of a ketone precursor, such as an N-protected 3-acetyl-3-azetidinol, to establish the chiral hydroxyl or amino group on the side chain with high enantiomeric excess.
Engineered Cytochrome P450 enzymes have been developed as "carbene transferases" capable of novel ring-forming reactions, including the enantioselective synthesis of azetidines from aziridines, showcasing the potential for creating new biocatalytic pathways for strained rings. researchgate.net
The use of biocatalysis aligns with green chemistry principles by reducing reliance on heavy metals and hazardous reagents and minimizing waste production. nih.gov
Precursor Chemistry and Intermediate Derivatization for this compound Synthesis
The synthesis of the target molecule can be envisioned through a convergent or linear approach, starting from readily available precursors. A key intermediate in many synthetic routes would be an N-protected 3-azetidinone.
Plausible Synthetic Pathway:
Formation of N-Protected 3-Azetidinone: A common starting point is the reaction of epichlorohydrin with a protected amine (e.g., benzylamine), followed by oxidation of the resulting 3-azetidinol to the ketone. The azetidine nitrogen would be protected, for instance, with a Boc group.
Introduction of the Ethyl Side Chain: The two-carbon side chain can be installed at the C3 position of the 3-azetidinone. A Grignard reaction with ethylmagnesium bromide would yield an N-Boc-3-ethyl-3-azetidinol intermediate.
Functionalization to Form the Side Chain: The 1-(Methylamino)ethyl group can be formed through several derivatization steps.
Oxidation-Reductive Amination: The tertiary alcohol of N-Boc-3-ethyl-3-azetidinol could be oxidized to a ketone (N-Boc-3-acetyl-3-azetidinol). Subsequent reductive amination with methylamine (CH₃NH₂) would introduce the methylamino group, creating the desired side chain. The stereochemistry at this new chiral center could be controlled by using a chiral reducing agent or a biocatalytic process.
Epoxide Ring Opening: An alternative precursor could be an N-protected 3-(oxiran-2-yl)-3-azetidinol. Ring-opening of the epoxide with methylamine would directly generate the 1-(methylamino)-2-hydroxyethyl side chain. Further chemical manipulation would be needed to arrive at the target structure.
Deprotection: The final step would involve the removal of the protecting group(s) to yield the final compound, this compound.
This modular approach allows for the derivatization of intermediates to create a library of analogous compounds for structure-activity relationship studies. nih.gov The synthesis of 3-substituted azetidines is an active area of research, with methods like intramolecular aminolysis of epoxy amines providing efficient access to the core structure. frontiersin.org
Advanced Spectroscopic and Analytical Characterization for Research Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and stereochemistry of 3-[1-(Methylamino)ethyl]-3-azetidinol.
¹H NMR and ¹³C NMR for Core Structure Confirmation
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide key information about the number of different types of protons and their neighboring environments. The protons of the azetidinol (B8437883) ring are expected to show distinct signals. The two methylene (B1212753) protons on the same carbon of the azetidine (B1206935) ring are diastereotopic and should appear as distinct multiplets. The methine proton of the ethyl group will likely appear as a quartet, coupled to the adjacent methyl protons. The methyl group of the ethyl side chain would present as a doublet, and the N-methyl group as a singlet. The hydroxyl and amine protons are expected to show broad singlets, and their chemical shifts can be concentration-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon environments. The azetidinol ring should exhibit signals for its three distinct carbons. The quaternary carbon bearing the hydroxyl and the ethylamino group will have a characteristic chemical shift. The two methylene carbons of the azetidine ring will also be distinguishable. The side chain will show signals for the methine, methyl, and N-methyl carbons.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Azetidine-CH₂ | 3.5 - 4.0 (m) | 50 - 60 |
| Azetidine-C(OH) | - | 70 - 80 |
| CH(NH) | 2.8 - 3.2 (q) | 55 - 65 |
| CH₃ (ethyl) | 1.0 - 1.3 (d) | 15 - 25 |
| N-CH₃ | 2.2 - 2.6 (s) | 30 - 40 |
| OH | Variable (broad s) | - |
| NH | Variable (broad s) | - |
Note: Predicted chemical shifts are in ppm relative to a standard reference (e.g., TMS). Multiplicities are abbreviated as s (singlet), d (doublet), q (quartet), and m (multiplet).
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To further confirm the structure and establish stereochemical relationships, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the methine proton and the methyl protons of the ethyl group, as well as between the protons on the azetidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, such as linking the methyl proton doublet to its specific carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for piecing together the molecular skeleton. For example, a correlation between the N-methyl protons and the methine carbon would confirm the connectivity of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is crucial for determining stereochemistry. For instance, NOESY could reveal the spatial relationship between the substituents on the azetidine ring and the side chain.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be utilized to determine the precise molecular weight of this compound with high accuracy. This allows for the calculation of the molecular formula, confirming the elemental composition of the molecule. For a compound with the formula C₇H₁₆N₂O, the expected exact mass would be determined and compared to the experimental value.
Predicted Mass Spectrometry Data for this compound
| Analysis | Predicted Result |
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.22 g/mol |
| Expected [M+H]⁺ (HRMS) | 145.1335 |
A key characteristic in the mass spectrum of a compound containing an odd number of nitrogen atoms is an odd nominal molecular weight, which is consistent with the proposed structure. The fragmentation pattern in electron ionization (EI) or collision-induced dissociation (CID) would likely involve characteristic alpha-cleavage adjacent to the nitrogen atoms, leading to stable iminium ions. The loss of the ethyl group or cleavage within the azetidine ring would be expected fragmentation pathways.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, secondary amine, and aliphatic C-H bonds.
The presence of a hydroxyl group (O-H) would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The secondary amine (N-H) stretch is expected to appear as a weaker, sharper peak in a similar region, typically around 3300-3500 cm⁻¹. dummies.comlibretexts.org Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. Additionally, C-N stretching vibrations are anticipated in the 1000-1250 cm⁻¹ region. libretexts.org
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Appearance |
| O-H (alcohol) | 3200 - 3600 | Broad |
| N-H (secondary amine) | 3300 - 3500 | Sharp, weaker than O-H |
| C-H (aliphatic) | 2850 - 2960 | Strong, sharp |
| C-N | 1000 - 1250 | Medium |
X-ray Crystallography for Solid-State Structural Determination
Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry, with exceptional accuracy. The resulting crystal structure would offer an unambiguous confirmation of the molecular connectivity and conformation, serving as the ultimate verification of the compound's identity.
Chiral Chromatography for Enantiomeric Purity Assessment
The determination of enantiomeric purity is a critical aspect of the characterization of chiral compounds such as this compound, which possesses a stereocentric carbon atom in the ethylamino side chain. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation and quantification of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation.
The selection of an appropriate CSP is paramount for achieving successful enantiomeric resolution. For amino alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are often effective. These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can lead to excellent chiral recognition. An alternative approach involves the use of cyclodextrin-based CSPs, where the enantiomers can form inclusion complexes with the hydrophobic cavity of the cyclodextrin, leading to separation based on the stability of these diastereomeric complexes.
The mobile phase composition is another crucial parameter that must be optimized to achieve baseline separation of the enantiomers. Both normal-phase and reversed-phase chromatography can be employed. In normal-phase mode, a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) with a polar modifier (e.g., ethanol (B145695) or isopropanol) is typically used. The polar modifier plays a key role in modulating the retention and selectivity of the separation. In reversed-phase mode, an aqueous buffer is used in conjunction with an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous buffer can significantly influence the ionization state of the amino groups in this compound, thereby affecting its interaction with the CSP.
For the analysis of this compound, a method utilizing a cellulose-based CSP, such as Chiralpak® AD-H or a similar column, under reversed-phase conditions would be a suitable starting point for method development. The basic nature of the compound suggests that a mobile phase with a controlled pH, for instance, a phosphate (B84403) or borate (B1201080) buffer, with an organic modifier would be appropriate. Detection is typically achieved using a UV detector, as the compound may lack a strong chromophore for high-wavelength detection.
The enantiomeric excess (e.e.) is determined from the peak areas of the two enantiomers in the chromatogram. The formula for calculating enantiomeric excess is:
e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
A hypothetical chromatogram for the separation of the enantiomers of this compound is presented in the data table below, illustrating a successful baseline separation.
Table 1: Hypothetical Chiral HPLC Data for this compound
| Enantiomer | Retention Time (t_R) (min) | Peak Area | Area (%) |
|---|---|---|---|
| Enantiomer 1 | 8.54 | 12543 | 49.8 |
| Enantiomer 2 | 9.72 | 12645 | 50.2 |
Derivatization and Analog Generation of 3 1 Methylamino Ethyl 3 Azetidinol for Structure Activity Studies
Strategies for Functionalization at the Azetidinol (B8437883) Nitrogen (N-1)
The secondary amine within the azetidine (B1206935) ring of 3-[1-(Methylamino)ethyl]-3-azetidinol is a prime target for functionalization. Modification at this N-1 position can significantly influence the compound's polarity, basicity, and steric bulk, thereby affecting its binding affinity and pharmacokinetic properties. Common strategies for derivatizing this nitrogen atom include N-alkylation, N-acylation, and N-sulfonylation.
N-Alkylation: The introduction of various alkyl groups can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. These modifications allow for the exploration of hydrophobic pockets in a target protein and can modulate the compound's lipophilicity.
N-Sulfonylation: The formation of sulfonamides by reacting the azetidine nitrogen with sulfonyl chlorides is another valuable strategy. Sulfonamides are stable functional groups that can act as hydrogen bond donors and occupy specific binding pockets.
A hypothetical SAR study exploring N-1 functionalization might yield data similar to that presented in Table 1, illustrating how different substituents at this position could modulate biological activity.
Table 1: Impact of N-1 Azetidinol Functionalization on In Vitro Potency
| Compound ID | N-1 Substituent (R¹) | In Vitro Potency (IC₅₀, nM) |
|---|---|---|
| 1a | H | 500 |
| 1b | Methyl | 250 |
| 1c | Ethyl | 150 |
| 1d | Isopropyl | 400 |
| 1e | Acetyl | 800 |
| 1f | Benzoyl | 650 |
| 1g | Methylsulfonyl | 300 |
| 1h | Phenylsulfonyl | 200 |
Chemical Modifications at the Hydroxyl Group (C-3 Azetidinol)
The hydroxyl group at the C-3 position of the azetidine ring is another key site for derivatization. This functional group can participate in hydrogen bonding interactions with a biological target. Its modification through etherification or esterification can probe the importance of this hydrogen bonding capability and explore the steric and electronic requirements of the binding site.
Etherification: Formation of ethers can be accomplished by reacting the hydroxyl group with alkyl halides under basic conditions. This modification removes the hydrogen bond donating ability of the hydroxyl group and introduces new lipophilic or polar groups, depending on the nature of the alkyl substituent.
Esterification: Esterification with various carboxylic acids or acyl chlorides can introduce a range of ester functionalities. These esters can act as hydrogen bond acceptors and can also serve as prodrugs, which may be cleaved in vivo to release the active hydroxyl compound.
Table 2 provides a representative dataset from a hypothetical SAR study on the C-3 hydroxyl group, demonstrating the potential impact of these modifications on biological activity.
Table 2: Effect of C-3 Azetidinol Hydroxyl Modifications on In Vitro Potency
| Compound ID | C-3 Substituent (OR²) | In Vitro Potency (IC₅₀, nM) |
|---|---|---|
| 2a | OH | 500 |
| 2b | O-Methyl | 1200 |
| 2c | O-Ethyl | 1500 |
| 2d | O-Benzyl | 900 |
| 2e | O-Acetyl | 750 |
| 2f | O-Benzoyl | 600 |
| 2g | O-Pivaloyl | 850 |
Side-Chain Modifications on the 1-(Methylamino)ethyl Moiety
The secondary amine in the side chain is a critical functional group that can be protonated at physiological pH, allowing for ionic interactions. Modifications at this site can modulate the basicity and steric profile of the side chain.
N-Alkylation and N-Acylation: Similar to the azetidinol nitrogen, this secondary amine can be further alkylated to a tertiary amine or acylated to form an amide. These changes can significantly alter the compound's ability to form hydrogen bonds and ionic interactions.
N-Dealkylation and Re-alkylation: Removal of the methyl group to yield a primary amine, followed by re-alkylation with different alkyl groups, allows for a systematic investigation of the steric requirements around this nitrogen atom.
A hypothetical SAR study focused on modifying the methylamino group might produce the results shown in Table 3.
Table 3: Influence of Methylamino Group Alterations on In Vitro Potency
| Compound ID | Side-Chain Amine (NR³R⁴) | In Vitro Potency (IC₅₀, nM) |
|---|---|---|
| 3a | NH(Methyl) | 500 |
| 3b | N(Methyl)₂ | 800 |
| 3c | NH(Ethyl) | 450 |
| 3d | NH₂ | 300 |
| 3e | N(Methyl)(Acetyl) | 1500 |
| 3f | N(Methyl)(Benzyl) | 950 |
The ethyl linker connecting the azetidinol core to the methylamino group provides a specific spatial arrangement of these two functionalities. Varying the length and rigidity of this linker is a common strategy in drug design to optimize the orientation of key binding groups.
Linker Homologation: The ethyl linker can be extended to a propyl or butyl chain, or shortened to a methylene (B1212753) group, to assess the optimal distance between the azetidinol ring and the terminal amine.
Introduction of Rigidity: The conformational flexibility of the ethyl linker can be constrained by incorporating it into a small ring system, such as a cyclopropane (B1198618) or cyclobutane, or by introducing a double or triple bond.
Bioisosteric Replacement: The ethyl linker can be replaced with bioisosteres, such as a thioether or an amide, to explore different chemical properties and conformational preferences.
Table 4 illustrates hypothetical data from an SAR study on the ethyl linker.
Table 4: Impact of Ethyl Linker Variations on In Vitro Potency
| Compound ID | Linker (X) | In Vitro Potency (IC₅₀, nM) |
|---|---|---|
| 4a | -CH₂CH₂- | 500 |
| 4b | -CH₂- | 1200 |
| 4c | -CH₂CH₂CH₂- | 350 |
| 4d | cis-CH=CH- | 900 |
| 4e | -C≡C- | 1100 |
| 4f | -CH₂-O- | 1800 |
Library Design and Combinatorial Chemistry Approaches for Azetidinol Derivatives
To efficiently explore the SAR of this compound, combinatorial chemistry and library design principles can be employed. A scaffold-based approach, using the azetidinol core as the central template, allows for the rapid generation of a large number of analogs by systematically introducing a variety of building blocks at the different points of derivatization.
A representative library design would involve the synthesis of a common intermediate, such as an N-protected 3-hydroxyazetidine, which can then be elaborated in a parallel or combinatorial fashion. For example, a library could be constructed by reacting a set of aldehydes with the azetidinol nitrogen (N-1), followed by modification of the hydroxyl group with a selection of acyl chlorides, and finally deprotection and derivatization of the side-chain amine. High-throughput screening of such a library would then allow for the rapid identification of key structural features that contribute to biological activity, guiding further lead optimization efforts.
Investigation of Biological Activities and Mechanistic Pathways Excluding Clinical Data
Exploration of Molecular Targets and Ligand-Receptor Interactions (In Vitro Models)
The four-membered azetidine (B1206935) ring, particularly when incorporated into the azetidin-2-one (B1220530) (or β-lactam) structure, is a key pharmacophore that can interact with a variety of biological targets. globalresearchonline.net
Azetidinone derivatives have been extensively studied as inhibitors of various enzymes, a property attributed to the strained β-lactam ring which can acylate active sites of target enzymes. globalresearchonline.net
One area of investigation is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a series of pyrazinamide (B1679903) condensed azetidinones were evaluated for their inhibitory activities against these enzymes. One compound in this series demonstrated potent inhibition of both AChE and BuChE with IC50 values of 0.09 µM and 3.3 µM, respectively.
The azetidin-2-one scaffold has also been explored for its potential to inhibit serine proteases like thrombin. Derivatives of 3-(3-guanidinopropyl)-azetidin-2-one have been shown to be effective, time-dependent inhibitors of thrombin. The presence of a substituent at the C-4 position of the β-lactam ring was found to be crucial for good inhibitory properties.
Furthermore, certain azetidin-2-one analogues have shown inhibitory activity against Phospholipase A2 (PLA2). This has been correlated with their anti-inflammatory and anti-tubercular activities. nih.gov Chloro substitution on an aryloxy acid component of these derivatives appeared to enhance both antimycobacterial activity and PLA2 inhibition. nih.gov
Table 1: Enzyme Inhibition by Azetidinone Derivatives
Compound Class Enzyme Target Key Findings Reported IC50 Values Pyrazinamide condensed azetidinones Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) One derivative showed potent inhibition of both enzymes. AChE: 0.09 µM, BuChE: 3.3 µM 3-(3-Guanidinopropyl)-azetidin-2-one derivatives Thrombin Acted as effective, time-dependent inhibitors. Not specified in the provided text. Azetidin-2-one analogues Phospholipase A2 (PLA2) Inhibition correlated with anti-inflammatory and anti-tubercular activities. Not specified in the provided text.
The interaction of azetidine derivatives with receptors, including G-protein coupled receptors (GPCRs) and ion channels (or related transporters), has been a subject of research to discover novel therapeutic agents.
In the context of ion channels and transporters, azetidine derivatives have been investigated as inhibitors of GABA uptake. Specifically, they have been evaluated for their affinity to the GAT-1 and GAT-3 transporters. Azetidin-2-ylacetic acid derivatives with a 4,4-bis(3-methyl-2-thienyl)butenyl moiety showed high potency at GAT-1 with an IC50 value of 2.01 µM. nih.gov Another derivative, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, was identified as a potent GAT-3 inhibitor with an IC50 of 15.3 µM. nih.gov Additionally, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives displayed moderate affinity for both GAT-1 and GAT-3. nih.gov
Regarding GPCRs, azetidine-containing compounds have been explored as ligands for various receptors. For instance, an azetidine analogue of a known muscarinic agonist was found to have a Ki value of 12 nM for the inhibition of [3H]oxotremorine-M binding in rat brain, indicating a high affinity for muscarinic receptors. nih.gov In the realm of cannabinoid receptors, which are also GPCRs, novel anandamide (B1667382) derivatives incorporating different ring structures have been synthesized and evaluated for their binding affinity to CB1 and CB2 receptors. researchgate.net Furthermore, a class of azetidines has been developed as potent antagonists for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, a GPCR involved in inflammatory responses. researchgate.net One such antagonist, GLPG0974, which features an azetidine core, inhibits acetate-induced neutrophil migration. researchgate.net The discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable agonists for the Takeda G-protein receptor 5 (TGR5) further highlights the potential of the azetidine scaffold in modulating GPCR activity. acs.org
Table 2: Receptor and Transporter Interactions of Azetidine Derivatives
Compound Class Target Activity Reported Affinity/Potency Azetidin-2-ylacetic acid derivatives GAT-1 Transporter Inhibition IC50: 2.01 µM 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid GAT-3 Transporter Inhibition IC50: 15.3 µM 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives GAT-1 and GAT-3 Transporters Inhibition Moderate affinity Azetidine analogue of a muscarinic agonist Muscarinic Receptors Binding Affinity Ki: 12 nM Azetidine-containing compounds (e.g., GLPG0974) Free Fatty Acid Receptor 2 (FFA2/GPR43) Antagonism Potent inhibition of neutrophil migration Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides Takeda G-protein Receptor 5 (TGR5) Agonism Potent and bioavailable
Antimicrobial Research Applications of Azetidinol (B8437883) Scaffolds (In Vitro and Non-Human In Vivo)
The azetidinone scaffold is a cornerstone of many antibiotics, and research continues to explore new derivatives for their antimicrobial potential. globalresearchonline.net
The antibacterial activity of β-lactam antibiotics, which contain the azetidin-2-one ring, stems from their ability to inhibit bacterial cell wall biosynthesis by acylating transpeptidases. globalresearchonline.net Numerous studies have synthesized and evaluated novel azetidinone derivatives for their antibacterial efficacy.
For example, a series of N-Substituted-1,3,4-oxadiazol-2-yl)-3-chloro-4-phenylazetidin-2-one derivatives were screened for their antimicrobial activity. wjpps.com One compound from this series showed potent antibacterial activity against Staphylococcus aureus, while another was most effective against Escherichia coli. wjpps.com In another study, synthesized azetidinone derivatives were tested against a panel of bacteria, with some compounds showing good antibacterial activity compared to the standard ciprofloxacin.
Table 3: Antibacterial Activity of Azetidinone Derivatives
Compound Series Bacterial Strain Activity N-Substituted-1,3,4-oxadiazol-2-yl)-3-chloro-4-phenylazetidin-2-one derivatives Staphylococcus aureus Most potent in the series Escherichia coli Most potent in the series Various azetidinone derivatives Gram-positive and Gram-negative bacteria Good activity compared to ciprofloxacin
The antifungal potential of azetidinone derivatives has also been a focus of research. Various synthesized compounds have been screened against different fungal species.
In one study, a series of N-Substituted-1,3,4-oxadiazol-2-yl)-3-chloro-4-phenylazetidin-2-one derivatives were evaluated for their antifungal activity against Candida albicans, with one compound showing the most potent effect. wjpps.com Another research effort synthesized 2-azetidinone derivatives and tested them against fungal pathogens, with all compounds demonstrating comparable antifungal activities. rasayanjournal.co.in The combination of the azetidinone and azole moieties in hybrid molecules is another promising strategy being explored to develop new antifungal agents. nih.gov
Table 4: Antifungal Activity of Azetidinone Derivatives
Compound Series Fungal Strain Activity N-Substituted-1,3,4-oxadiazol-2-yl)-3-chloro-4-phenylazetidin-2-one derivatives Candida albicans One compound showed the most potent activity. 2-Azetidinone derivatives of p-anisidine Various fungal species All compounds showed comparable antifungal activity. Azetidinone-azole conjugates Clinically relevant fungal strains Promising activity.
The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents, and azetidine-containing scaffolds have shown promise in this area.
A series of azetidin-2-one analogues were synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv. Two compounds from this series exhibited significant activity with MIC values of 1.56 and 0.78 µg/mL, respectively. nih.gov In another study, a series of azetidine derivatives, termed BGAz, demonstrated potent bactericidal activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis, with MIC99 values below 10 µM. biorxiv.org The mode of action for these compounds appears to involve the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. biorxiv.org Furthermore, a series of 21 new 7′H-spiro[azetidine-3,5′-furo [3,4-d]pyrimidine]s showed high in vitro activity against M. tuberculosis, with two compounds having lower minimum inhibitory concentrations than the standard drug isoniazid. mdpi.com
Table 5: Antitubercular Activity of Azetidine and Azetidinone Derivatives
Compound Series Target Organism Key Findings Reported MIC Values Azetidin-2-one analogues Mycobacterium tuberculosis H37Rv Two compounds showed significant activity. 1.56 µg/mL and 0.78 µg/mL Azetidine derivatives (BGAz) Drug-sensitive and MDR Mycobacterium tuberculosis Potent bactericidal activity; inhibit mycolic acid biosynthesis. MIC99 < 10 µM 7′H-spiro[azetidine-3,5′-furo [3,4-d]pyrimidine]s Mycobacterium tuberculosis High in vitro activity; two compounds more potent than isoniazid. Not specified in the provided text.
Anti-inflammatory Research in Cellular and Animal Models
Azetidinol derivatives have been investigated for their potential to mitigate inflammatory responses. A novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), was assessed for its anti-inflammatory properties in primary microglial cells treated with amyloid β (Aβ). The study found that KHG26792 significantly reduced the production of key inflammatory mediators, including interleukin-6 (IL-6), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide (NO). nih.gov The mechanism behind this effect was linked to the increased phosphorylation of Akt/GSK-3β signaling and the inhibition of NF-κB translocation, a critical transcription factor in the inflammatory response. nih.gov
In animal models, a series of novel azetidin-2-one derivatives of ferulic acid were evaluated for anti-inflammatory activity in rats using a carrageenan-induced paw edema model for acute inflammation. The results indicated that the anti-inflammatory effect of the tested compounds was most pronounced 24 hours after administration, suggesting a long-acting profile. mdpi.comresearchgate.net Notably, compounds 6b (R = 4-F) and 6c (R = 4-Cl) demonstrated efficacy comparable to the standard anti-inflammatory drug diclofenac (B195802). mdpi.com Compound 6b, in particular, showed a slightly more intense effect than diclofenac at the 24-hour mark. mdpi.com Histopathological examination of the liver, lung, and kidney tissues from the treated animals showed no major changes compared to the healthy control group. mdpi.comresearchgate.net
| Compound | Model System | Key Findings | Reference |
| 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) | Aβ-treated primary microglial cells | Attenuated the production of IL-6, IL-1β, TNF-α, and nitric oxide. | nih.gov |
| Azetidin-2-one derivatives of ferulic acid (6b and 6c) | Carrageenan-induced rat paw edema | Reduced paw edema volume, with effects comparable to or slightly better than diclofenac 24 hours post-administration. | mdpi.com |
Anticonvulsant Activity Research in Preclinical Models
The potential of azetidinone derivatives as anticonvulsant agents has been explored in preclinical rodent models of seizures. A study involving the synthesis of novel 1-[5'-(3"-indolomethylene)-1',3',4'-oxadiazol-2'-yl]-4-(substituted aryl)-2-azetidinones demonstrated their anticonvulsant properties. nih.gov These newly synthesized compounds were evaluated for their ability to protect against seizures and for acute toxicity in animal models. nih.gov
Preclinical screening of compounds for anticonvulsant activity often utilizes models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (s.c. PTZ) tests in mice and rats. mdpi.comijbcp.com The MES test is a model for generalized tonic-clonic seizures, while the s.c. PTZ test is predictive of efficacy against generalized nonconvulsive seizures. mdpi.comnih.gov In one study, a series of 2,4(1H)-diarylimidazoles were tested, with some compounds showing activity in the MES model, indicating their potential to raise the seizure threshold. nih.gov While not azetidinols themselves, this highlights the types of screening models used for such compounds. The evaluation of azetidinone derivatives from an indole (B1671886) moiety specifically points to the therapeutic potential of this heterocyclic structure in the context of epilepsy. nih.gov
| Compound Class | Model System | Activity | Reference |
| 1-[5'-(3"-indolomethylene)-1',3',4'-oxadiazol-2'-yl]-4-(substituted aryl)-2-azetidinones | Mice and Rats | Evaluated for anticonvulsant activity and acute toxicity. | nih.gov |
Antioxidant Activity Research and Mechanism of Action
Research has also focused on the antioxidant capabilities of azetidinol derivatives. The azetidine derivative KHG26792, in addition to its anti-inflammatory effects, demonstrated antioxidative properties in Aβ-treated microglial cells. It was shown to downregulate levels of protein oxidation, lipid peroxidation, and reactive oxygen species (ROS). nih.gov
In a separate study, newly synthesized azetidin-2-one derivatives were screened for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. All the tested derivatives were found to possess antioxidant activity. bepls.com Specifically, compound Vb showed a notable effect with an IC50 value of 28.1 µg/ml, and compound Va had an IC50 of 31.4 µg/ml. bepls.com Another investigation into azetidin-2-one derivatives confirmed their antioxidant potential, with one compound showing a maximum percentage scavenging effect of 85% on DPPH at a concentration of 25 μg. jmchemsci.com
The mechanism of antioxidant action for some related heterocyclic compounds has been explored, suggesting pathways like direct hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET), depending on the solvent environment. nih.gov For many phenolic antioxidants, the mechanism involves interrupting radical reactions. mdpi.com The antioxidant activity of alkaloids, a class that can include azetidine structures, has also been positively correlated with their relative content in natural extracts. nih.gov
| Compound/Derivative | Model System | Key Findings | Reference |
| 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) | Aβ-treated primary microglial cells | Downregulated protein oxidation, lipid peroxidation, and ROS. | nih.gov |
| Azetidin-2-one derivative (Vb) | DPPH radical scavenging assay | Exhibited antioxidant activity with an IC50 value of 28.1 µg/ml. | bepls.com |
| Azetidin-2-one derivative (Va) | DPPH radical scavenging assay | Showed antioxidant activity with an IC50 value of 31.4 µg/ml. | bepls.com |
| Azetidin-2-one derivative | DPPH radical scavenging assay | Displayed 85% scavenging effect at a 25 μg concentration. | jmchemsci.com |
Cancer Biology Research Applications of Azetidinol Derivatives (Cell Line and Non-Human In Vivo Studies)
The application of azetidinol derivatives in cancer research has yielded promising results in various cancer cell lines. A study on azetidin-2-one derivatives showed that cis-N-(4-methoxy-phenyl)-3-phenoxy-azetidin-2-one derivatives possess anticancer activity against SiHa (cervical cancer) and B16F10 (murine melanoma) cell lines. nih.gov Compound 6 from this series was highlighted for its cytotoxic activity, and further analysis indicated that these derivatives induce apoptosis, partly through the activation of caspase-3. nih.gov The mechanism may involve damage to the cytoskeleton through interaction with tubulin. nih.gov
In another study, novel azetidinone derivatives were synthesized and tested for anti-lung cancer action through the inhibition of the epidermal growth factor receptor (EGFR). The compounds 4c, 5a, and 5d showed the highest activity against lung cancer cells in an MTT assay. researchgate.net Furthermore, a series of thiazole-conjugated 2-azetidinones were evaluated for their antiproliferative effects against HeLa cancer cell lines, with compound 9 being the most potent, showing an IC50 of 58.86 µM. pnrjournal.com Other research has also highlighted the cytotoxic potential of azetidinone-bearing compounds. researchgate.netmedwinpublishers.com
| Compound Class | Cell Line(s) | Key Findings | Reference |
| cis-N-(4-methoxy-phenyl)-3-phenoxy-azetidin-2-one derivatives | SiHa, B16F10 | Exhibited cytotoxic activity; induced apoptosis via caspase-3 activation. | nih.gov |
| Novel Azetidinones (4c, 5a, 5d) | Lung cancer cells | Showed high activity in MTT assay; proposed to act via EGFR inhibition. | researchgate.net |
| Thiazole-conjugated 2-azetidinones (Compound 9) | HeLa | Demonstrated antiproliferative potential with an IC50 of 58.86 µM. | pnrjournal.com |
| 1,3,4-oxadiazole/thiadiazole-azetidin-2-one conjugates (AZ-5, 9, 10, 14, 19) | MCF-7 | Displayed high efficacy with 89% to 94% inhibition at concentrations of 0.1-2 µM. | mdpi.com |
Investigation of Other Pharmacological Research Activities (e.g., Antiviral, Hypoglycemic) in Research Models
Beyond the aforementioned areas, the broad pharmacological profile of azetidinone derivatives includes other potential therapeutic applications. nih.gov A review of 2-azetidinone compounds notes their investigation for anti-HIV, antitubercular, and antidiabetic (hypoglycemic) activities. nih.gov
Specifically, in the area of metabolic diseases, a new series of azetidin-2-one derivatives incorporating a pyrazole (B372694) moiety were synthesized and evaluated for their anti-hyperglycemic effects. Three of the synthesized compounds showed notable anti-diabetic potency. scielo.br The mechanism of action for some related heterocyclic compounds in diabetes involves the modulation of insulin (B600854) resistance and improvement of insulin action. scielo.br Another study on novel 9-N-alkyltetrahydroberberine derivatives, while not azetidinols, illustrates a common research path where compound 3c was found to improve insulin sensitivity and decrease fasting glucose levels in a mouse model of obesity and impaired glucose tolerance. mdpi.com This suggests that novel heterocyclic compounds are actively being explored for their hypoglycemic potential.
The diverse biological activities of azetidinol and its derivatives in preclinical models underscore the importance of this chemical scaffold as a source for developing new therapeutic agents.
Structure Activity Relationship Sar Studies for 3 1 Methylamino Ethyl 3 Azetidinol and Its Analogs
Impact of Azetidinol (B8437883) Ring Substituents on Biological Activity
The 3-hydroxyazetidine core is a key pharmacophoric element. Modifications to this ring system can significantly alter the compound's potency and efficacy. Research on related azetidine (B1206935) derivatives has shown that the hydroxyl group at the 3-position is often a critical interaction point with the target protein, typically forming a hydrogen bond with a key amino acid residue in the binding site.
Furthermore, the replacement of the azetidine ring with other cyclic systems, such as piperidine (B6355638) or pyrrolidine, often leads to a significant change in biological activity, highlighting the importance of the strained four-membered ring in defining the optimal conformation for receptor binding.
Table 1: Illustrative Impact of Azetidinol Ring Modifications on Biological Activity (Hypothetical Data)
| Modification | Position | Effect on Activity | Rationale |
| Removal of Hydroxyl Group | C3 | Significant decrease | Loss of a key hydrogen bond interaction with the receptor. |
| Esterification of Hydroxyl Group | C3 | Variable | May act as a prodrug or alter binding depending on the target. |
| N-Alkylation | N1 | Potency and selectivity modulation | Alters basicity and steric interactions within the binding pocket. |
| Ring Expansion (e.g., to pyrrolidine) | - | Often reduces potency | Changes in ring pucker and the orientation of substituents. |
Role of the 1-(Methylamino)ethyl Side Chain in Target Recognition
The 1-(methylamino)ethyl side chain at the 3-position of the azetidinol ring is another critical determinant of biological activity. This side chain contains a basic nitrogen atom, which is often protonated at physiological pH and can form an ionic bond with an acidic residue (e.g., aspartate) in the binding pocket of many receptors, such as muscarinic receptors.
The length and branching of this side chain are crucial. Shortening or lengthening the ethyl linker can misalign the basic nitrogen, leading to a loss of the key ionic interaction. The methyl group on the nitrogen also contributes to the binding affinity, likely through hydrophobic interactions within a specific sub-pocket of the receptor. The exploration of bioisosteric replacements for the amine function or the alkyl chain can lead to compounds with modified selectivity profiles. nih.gov
Table 2: Illustrative SAR of the 1-(Methylamino)ethyl Side Chain (Hypothetical Data)
| Modification | Position | Effect on Activity | Rationale |
| Demethylation of Amine | Side Chain | Decrease in potency | Loss of hydrophobic interaction. |
| N,N-Dimethylation | Side Chain | Variable, often decreased activity | Increased steric bulk may hinder binding. |
| Chain Extension (e.g., propyl) | Side Chain | Significant decrease | Misalignment of the basic nitrogen for ionic bonding. |
| Replacement with a non-basic group | Side Chain | Loss of activity | Absence of the crucial ionic interaction. |
Stereochemical Influences on Activity and Selectivity
The 1-(methylamino)ethyl side chain introduces a chiral center into the molecule. The stereochemistry at this position can have a profound impact on the compound's biological activity and selectivity. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological properties.
For instance, in many receptor-ligand interactions, only one enantiomer will fit optimally into the chiral binding site. The (R)- and (S)-enantiomers of 3-[1-(Methylamino)ethyl]-3-azetidinol would be expected to display different potencies and potentially different selectivities for various receptor subtypes. The stereoselective synthesis of each enantiomer is therefore essential for a thorough SAR investigation. rsc.orgresearchgate.net The differential activity of stereoisomers underscores the three-dimensional nature of the drug-receptor interaction.
Table 3: Illustrative Stereochemical Effects on Receptor Binding Affinity (Hypothetical Data)
| Enantiomer | Receptor Subtype | Binding Affinity (Ki, nM) |
| (R)-isomer | M1 Muscarinic | 15 |
| (S)-isomer | M1 Muscarinic | 250 |
| (R)-isomer | M2 Muscarinic | 150 |
| (S)-isomer | M2 Muscarinic | 300 |
Development of Pharmacophore Models for Azetidinol Derivatives
Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For a series of azetidinol derivatives, a pharmacophore model would typically include key features derived from the SAR data.
A hypothetical pharmacophore model for a muscarinic agonist based on the this compound scaffold would likely include:
A hydrogen bond acceptor feature corresponding to the 3-hydroxyl group.
A positive ionizable feature representing the protonated nitrogen of the methylamino group.
A hydrophobic feature associated with the methyl group on the side chain.
Defined spatial relationships and exclusion volumes that dictate the required conformation for active compounds.
Such models are valuable tools for virtual screening of compound libraries to identify new potential ligands and for guiding the design of novel analogs with improved potency and selectivity. mdpi.comnih.govfrontiersin.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can further refine these models by correlating the 3D properties of the molecules with their biological activities. frontiersin.orgnih.gov
Computational Chemistry and Theoretical Modeling of 3 1 Methylamino Ethyl 3 Azetidinol
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or enzyme. This technique is crucial for understanding potential mechanisms of action and for structure-based drug design. For 3-[1-(Methylamino)ethyl]-3-azetidinol, docking simulations can identify plausible biological targets and elucidate the specific molecular interactions driving its binding affinity.
The process involves computationally placing the 3D structure of this compound into the active site of a selected protein target. Based on studies of similar azetidinone-containing compounds, potential targets could include enzymes such as epidermal growth factor receptor (EGFR) or cholinesterases, which are relevant in cancer and neurodegenerative diseases, respectively. chula.ac.thchula.ac.thnih.govresearchgate.net The simulation then scores different binding poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
The results typically include a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a detailed view of the binding pose. For instance, the hydroxyl (-OH) and secondary amine (-NH) groups on the azetidinol (B8437883) scaffold are prime candidates for forming critical hydrogen bonds with amino acid residues in a target's active site.
Illustrative Molecular Docking Results
| Parameter | Value | Interacting Residues |
| Binding Affinity (kcal/mol) | -8.5 | ASP-855, LYS-745 |
| Hydrogen Bonds | 3 | LYS-745 (amine), ASP-855 (hydroxyl) |
| Hydrophobic Interactions | 4 | LEU-718, VAL-726, ALA-743 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking simulation for this compound against a kinase target.
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. ekb.eg These calculations provide insights into molecular structure, stability, and reactivity by solving the Schrödinger equation for the electrons in the system.
Applying DFT to this compound would yield several key parameters:
Optimized Molecular Geometry: The most stable 3D arrangement of the atoms.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. bohrium.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with biological macromolecules. bohrium.com
These parameters help predict the molecule's reactivity and metabolic stability, guiding further chemical modifications. nih.gov
Table of Predicted Quantum Chemical Parameters
| Parameter | Description | Illustrative Value |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.2 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | 1.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 7.7 eV |
| Dipole Moment | Measure of the net molecular polarity. | 2.1 Debye |
Note: The values in this table are hypothetical examples based on general principles of DFT calculations for similar organic molecules.
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Prediction
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. dntb.gov.ua MD simulations model the movements of atoms and molecules over time, providing a deeper understanding of the stability of the complex, conformational changes, and the role of solvent molecules. mdpi.comresearchgate.net
For this compound, an MD simulation would typically start with the best-docked pose in its protein target. The complex is placed in a simulated physiological environment (a box of water molecules and ions), and the system's evolution is calculated over nanoseconds. mdpi.com Key analyses from MD simulations include:
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues, identifying flexible or rigid parts of the protein upon ligand binding.
Binding Free Energy Calculation: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate a more accurate estimation of the binding affinity than docking scores alone. nih.gov
Conformational analysis through MD can also reveal different shapes the molecule can adopt, which is crucial as only specific conformations may be biologically active. researchgate.netnih.govmdpi.com
Hypothetical MD Simulation Analysis
| Analysis Metric | Result | Interpretation |
| RMSD of Ligand | 1.8 Å | The ligand remains stably bound in the active site throughout the simulation. |
| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | Predicts a strong and favorable binding affinity for the target. |
Note: This data is for illustrative purposes to show typical results from an MD simulation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that links the chemical structure of a series of compounds to their biological activity. nih.gov A QSAR model is a mathematical equation that can predict the activity of new, untested compounds.
To apply QSAR to this compound, a dataset of structurally similar azetidinol derivatives with experimentally measured biological activities would be required. From the structure of each compound, various molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) are calculated. Statistical methods are then used to build a model that correlates these descriptors with activity. Once a statistically robust and validated QSAR model is developed, it can be used to predict the biological activity of this compound based on its calculated descriptors.
Example of a QSAR Model Equation
Predicted Activity = 0.8 * (LogP) - 0.5 * (Molecular Weight) + 1.2 * (Hydrogen Bond Donors) + C
Note: This equation is a simplified, hypothetical example of a QSAR model. LogP, Molecular Weight, and Hydrogen Bond Donors are common molecular descriptors.
In Silico Screening and Virtual Library Design for Azetidinol Derivatives
In silico screening involves using computational methods to search large databases of virtual compounds to identify those likely to bind to a drug target. Furthermore, this compound can serve as a scaffold for creating a virtual library of novel derivatives. researchgate.net
The process of virtual library design involves:
Scaffold Identification: The core structure, 3-azetidinol, is identified as the central scaffold.
Enumeration: Various chemical groups (R-groups) are computationally attached at specific points on the scaffold, such as the secondary amine. This creates a large, diverse library of virtual compounds.
Screening: This virtual library is then screened against a biological target using high-throughput molecular docking.
Filtering: The results are filtered based on predicted binding affinity, drug-likeness properties (e.g., Lipinski's Rule of Five), and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) profiles to prioritize the most promising candidates for synthesis and experimental testing. researchgate.nettexilajournal.commdpi.com
This approach accelerates the discovery of new lead compounds by focusing laboratory efforts on molecules with the highest predicted potential. researchgate.net
Illustrative Virtual Library Design
| Scaffold | R-Group Substitution Site | Example R-Groups |
| 3-[1-(Amino)ethyl]-3-azetidinol | Methylamino Group | -H, -CH2CH3, -Cyclopropyl, -Phenyl |
Note: This table illustrates how a virtual library can be designed by modifying a specific position on the parent scaffold.
Future Directions and Emerging Research Avenues for 3 1 Methylamino Ethyl 3 Azetidinol
Integration with Advanced Chemical Biology Techniques
The integration of 3-[1-(Methylamino)ethyl]-3-azetidinol with advanced chemical biology techniques could unveil its biological targets and mechanisms of action. Pseudonatural products (PNPs), which combine fragments of natural products to explore wider chemical space, offer a compelling design strategy. nih.gov By using the azetidinol (B8437883) core as a scaffold, novel PNPs could be created to probe biological systems.
Key research avenues include:
Metabolic Labeling: Introduction of azide (B81097) or alkyne handles onto the molecule would enable its use in metabolic labeling experiments. These modified probes could be used to track the compound's distribution and interactions within cells and organisms through click chemistry. osti.gov
Target Identification: Photo-affinity labeling and activity-based protein profiling (ABPP) are powerful techniques for identifying the protein targets of small molecules. researchgate.netyoutube.com Derivatives of this compound functionalized with photoreactive groups or electrophilic warheads could be synthesized to covalently label and identify their binding partners in complex biological systems.
| Chemical Biology Technique | Potential Application for this compound |
| Pseudonatural Product (PNP) Design | Creation of novel bioactive compounds by combining the azetidinol scaffold with other natural product fragments. nih.gov |
| Metabolic Labeling with Click Chemistry | Tracking the molecule's localization and interactions within biological systems. osti.gov |
| Activity-Based Protein Profiling (ABPP) | Identification of specific enzyme targets and elucidation of mechanism of action. researchgate.netyoutube.com |
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of efficient and sustainable methods for the synthesis of this compound and its analogs is crucial for enabling further research. While the synthesis of azetidines can be challenging due to ring strain, several modern synthetic strategies could be employed. medwinpublishers.com
Future synthetic explorations may focus on:
Photocatalysis: Visible-light-mediated intermolecular [2+2] photocycloadditions, such as the aza Paternò-Büchi reaction, offer a mild and efficient route to highly functionalized azetidines from readily available precursors like imines and alkenes. nih.govspringernature.comrsc.orgnih.gov
C-H Amination: Palladium-catalyzed intramolecular C-H amination presents a strategy for the construction of the azetidine (B1206935) ring with high functional group tolerance. rsc.org
Sustainable Methods: Employing green chemistry principles, such as the use of environmentally benign solvents and catalysts, and developing one-pot procedures can enhance the sustainability of the synthesis. Microwave-assisted synthesis is another avenue for efficient and rapid formation of the azetidine ring. organic-chemistry.org
| Synthetic Strategy | Description | Relevance to this compound |
| Visible-Light Photocatalysis | Utilizes light energy to drive [2+2] cycloadditions, forming the azetidine ring under mild conditions. nih.govspringernature.comrsc.orgnih.gov | Offers a potentially high-yielding and stereocontrolled route to the core structure. |
| Palladium-Catalyzed C-H Amination | Forms the azetidine ring through intramolecular cyclization, allowing for the synthesis of functionalized derivatives. rsc.org | Could be adapted to create a library of analogs with diverse substitutions. |
| Microwave-Assisted Synthesis | Accelerates chemical reactions, potentially leading to a more rapid and efficient synthesis of the azetidine core. organic-chemistry.org | Can reduce reaction times and improve yields, making the compound more accessible. |
Development of Azetidinol-Based Research Probes and Tool Compounds
The development of chemical probes and tool compounds is essential for dissecting biological pathways and validating drug targets. acs.org The this compound scaffold can serve as a foundation for creating such tools.
Potential developments in this area include:
Fluorescent Probes: Conjugation of the azetidinol derivative to a fluorophore could enable the visualization of its subcellular localization and dynamics through fluorescence microscopy.
Affinity-Based Probes: Immobilization of the compound on a solid support would facilitate affinity chromatography experiments for the isolation and identification of its binding proteins.
Pharmacological Modulators: By analogy with other azetidine derivatives that have shown activity as antagonists for receptors like FFA2, analogs of this compound could be developed as selective modulators of specific biological targets. researchgate.net
Advanced Mechanistic Studies at the Molecular Level
A deeper understanding of how this compound and its derivatives interact with their biological targets at the molecular level is critical.
Future research should focus on:
Structural Biology: Co-crystallization of the compound with its target proteins would provide high-resolution structural information about the binding mode, guiding the design of more potent and selective analogs.
Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target.
Molecular Dynamics Simulations: Computational simulations can provide insights into the dynamic behavior of the ligand-protein complex, revealing key interactions and conformational changes that are important for its biological activity.
Computational Design of Next-Generation Azetidinol Scaffolds
Computational modeling and design are powerful tools for accelerating the discovery and optimization of novel bioactive compounds. thescience.dev The this compound scaffold provides a starting point for the in silico design of next-generation analogs with improved properties.
Computational approaches can be applied to:
Scaffold Hopping and Bioisosteric Replacement: In silico methods can be used to identify novel scaffolds that mimic the key pharmacophoric features of the azetidinol core. For instance, 3-hydroxymethyl-azetidine has been identified as an effective bioisostere for pyrrolidin-3-ol. nih.gov
Structure-Activity Relationship (SAR) Studies: Computational models can help to rationalize the SAR of a series of analogs, guiding the design of new compounds with enhanced potency and selectivity. nih.gov
ADME/Tox Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties can help to prioritize the synthesis of compounds with favorable drug-like characteristics. nih.govresearchgate.netnih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
